molecular formula C16H22BNO4 B13938613 6-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

6-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Cat. No.: B13938613
M. Wt: 303.2 g/mol
InChI Key: SUNXNHPVEYUXGM-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features:
This compound features an isoindolin-1-one core substituted with:

  • A methoxy group (-OCH₃) at position 6,
  • A methyl group (-CH₃) at position 2,
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at position 4.

Synthesis:
The boronate ester functionality is typically introduced via palladium-catalyzed cross-coupling reactions. For example, brominated precursors (e.g., 6-bromo-2-methylisoindolin-1-one) react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate under inert conditions . This method aligns with Suzuki-Miyaura coupling protocols widely used for boronate installation .

Applications: Boronate-containing isoindolinones serve as intermediates in pharmaceutical synthesis, enabling further functionalization via cross-coupling reactions. Their stability and reactivity make them valuable in drug discovery pipelines .

Properties

Molecular Formula

C16H22BNO4

Molecular Weight

303.2 g/mol

IUPAC Name

6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one

InChI

InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)12-7-10-9-18(5)14(19)11(10)8-13(12)20-6/h7-8H,9H2,1-6H3

InChI Key

SUNXNHPVEYUXGM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)C(=O)N(C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one typically involves the reaction of 6-methoxy-2-methylisoindolin-1-one with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the boronic ester group and the use of palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a biological probe due to its boronic ester group, which can interact with biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals that require boronic ester intermediates.

    Industry: Utilized in the production of fine chemicals and materials that require precise synthetic routes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one involves its reactivity as a boronic ester. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as its role in cross-coupling reactions or as a biological probe .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

5-Boronate vs. 6-Boronate Isoindolinones
  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 1004294-80-7):
    Differs in boronate placement (position 6 vs. 5). This positional isomer may exhibit altered electronic properties, affecting reactivity in cross-coupling reactions .
Core Structure Modifications
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 893441-85-5):
    Replaces the isoindolin-1-one core with indolin-2-one, altering ring saturation and electronic distribution. This may reduce planarity and impact binding affinity in biological targets .

Substituent Functional Group Variations

Methoxy vs. Non-Methoxy Derivatives
  • 2-(4-Methoxybenzyl)-3-boronate isoindolin-1-one :
    Incorporates a 4-methoxybenzyl group at position 2, enhancing lipophilicity. This modification is advantageous in CNS drug candidates but may complicate metabolic stability .
  • 2-Methyl-4-boronate isoindolin-1-one (CAS: 1221239-09-3):
    Lacks the methoxy group, simplifying synthesis but reducing polarity, which could limit solubility in aqueous systems .

Boronate Ester Stability and Reactivity

All analogs share the pinacol boronate ester group, known for hydrolytic stability compared to boronic acids. However, steric shielding from methyl groups in pinacol esters can slow transmetallation steps in cross-coupling reactions. For example, the target compound’s methoxy group at position 6 may electronically activate the boronate for faster coupling compared to non-activated analogs .

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